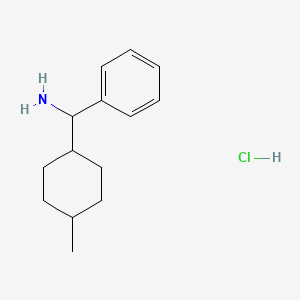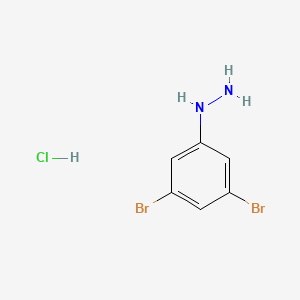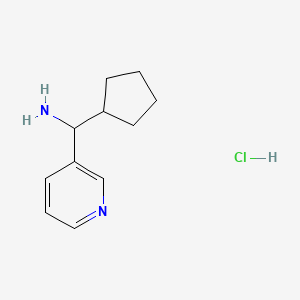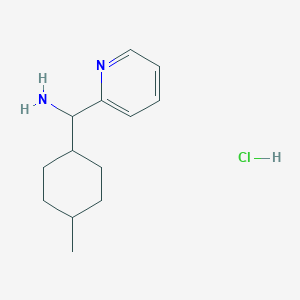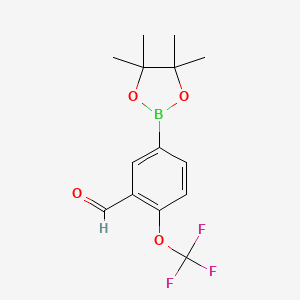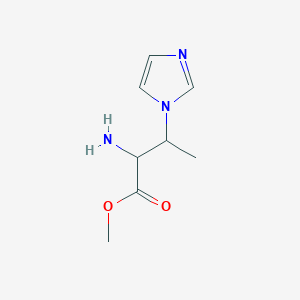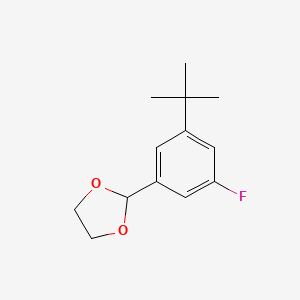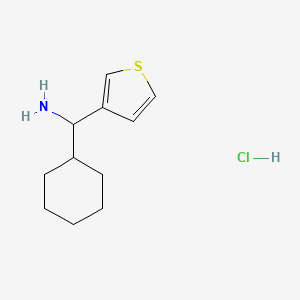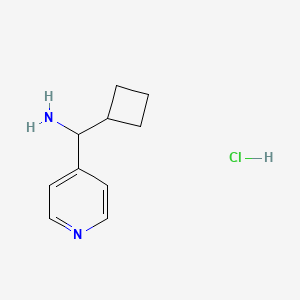
对甲苯磺酸 2-(3-三苯甲氧基-丙氧基)-乙酯
描述
Toluene-4-sulfonic acid 2-(3-trityloxy-propoxy)-ethyl ester (T-4-SA-2-TPE) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that has a melting point of approximately 220 °C and a boiling point of approximately 290 °C. It is soluble in water, ethanol, and methanol, making it ideal for use in aqueous solutions.
科学研究应用
本质可拉伸电致变色显示器
对甲苯磺酸通过与聚(3,4-乙撑二氧噻吩)和聚氨酯形成均匀的复合材料,在可拉伸电致变色薄膜的制造中发挥作用。这种创新材料展示了可逆电致变色,无需外部导电支撑,在柔性电子显示器和可穿戴技术中具有潜在应用。该薄膜的变色特性可以通过数字图像分析进行量化,从而增强其在视觉显示器中的应用 (Kai 等人,2017)。
取代呋喃的合成
该化合物的酸性使其能够将烷基酯转化为取代呋喃,展示了其在有机合成中的用途。具体来说,当某些酸的甲酯和乙酯在对甲苯磺酸存在下在甲苯中加热时,它们会形成取代呋喃酮,这在各种有机化合物的合成中很有价值 (Kulinkovich 等人,1988)。
酯化反应
对甲苯磺酸用于酯化反应的催化,如油酸酯的合成中所示。该过程对于生产生物柴油和其他基于酯的化学品至关重要,突出了该酸在可再生能源和绿色化学应用中的重要性 (Lacaze-Dufaure & Mouloungui,2000)。
表面活性剂合成
磺酸成分有助于表面活性剂的合成,通过催化特定醇和酸之间的反应。该过程对于在各种工业应用中(包括洗涤剂和乳化剂)创建表面活性剂至关重要,展示了该化合物在化学制造中的多功能性 (Xuechuan,2012)。
分析化学应用
分析化学中的一项新应用涉及使用对甲苯磺酸衍生物对生物样品中的游离脂肪酸进行灵敏测定。该技术采用高效液相色谱与荧光检测,强调了该化合物在推进分析方法中的重要作用 (Dong 等人,2018)。
属性
IUPAC Name |
2-(3-trityloxypropoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O5S/c1-26-18-20-30(21-19-26)37(32,33)36-25-24-34-22-11-23-35-31(27-12-5-2-6-13-27,28-14-7-3-8-15-28)29-16-9-4-10-17-29/h2-10,12-21H,11,22-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPELCKUYPFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



